2-Oxa-3-azabicyclo[2.2.2]octane
Description
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H11NO/c1-3-6-4-2-5(1)7-8-6/h5-7H,1-4H2 |
InChI Key |
ZOBADFAILWOYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of Schiff bases and secondary arylamides of acetoacetic acid . The reaction proceeds through the formation of intermediates, which then cyclize to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural Variations in Heteroatom Placement
The position and type of heteroatoms significantly influence the properties and applications of bicyclo[2.2.2]octane derivatives. Key examples include:
Key Insights :
- The oxygen atom in this compound enhances polarity compared to the all-carbon bicyclo[2.2.2]octane, improving aqueous solubility ().
- Diazabicyclo derivatives (e.g., 2,5-diazabicyclo[2.2.2]octane) exhibit superior receptor binding due to dual nitrogen atoms enabling stronger hydrogen-bond interactions ().
Physicochemical and Pharmacological Properties
Bioisosteric Replacement in Drug Design
- Imatinib Analogs: Replacement of the para-substituted phenyl ring in Imatinib with this compound (compound 85) reduced logP (increased hydrophilicity) while maintaining target affinity.
- Vorinostat (SAHA) Modification: Substitution with the 2-oxabicyclo scaffold retained histone deacetylase (HDAC) inhibitory activity, demonstrating versatility in mimicking mono-substituted aryl groups ().
Impact of Substituents
Comparative Data Table: Key Parameters
| Parameter | This compound | Bicyclo[2.2.2]octane | 2,5-Diazabicyclo[2.2.2]octane |
|---|---|---|---|
| Molecular Formula | C₇H₁₁NO | C₈H₁₂ | C₆H₁₀N₂ |
| logP (Predicted) | ~1.2 | ~3.0 | ~0.8 |
| Hydrogen-Bond Acceptors | 2 | 0 | 2 |
| Bioactivity (Example) | Anticancer drug analogs | N/A | σ1 Receptor ligands |
| Synthetic Complexity | High | Low | Moderate |
Biological Activity
2-Oxa-3-azabicyclo[2.2.2]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , featuring both nitrogen and oxygen heteroatoms within its bicyclic structure. This configuration allows for diverse interactions with biological targets, enhancing its potential as a pharmacological agent.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological macromolecules, influencing their activity and function .
- Modulation of Biochemical Pathways : The compound has been shown to modulate several biochemical pathways, making it a candidate for therapeutic applications in pain management and neurological disorders .
Analgesic Activity
Research indicates that derivatives of this compound exhibit significant analgesic properties. One notable analogue, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo (2.2.2)octane, demonstrated an effective dose (ED50) of 3.1 mg/kg in analgesic assays, highlighting the potential of this class of compounds in pain relief .
CNS Activity
The compound's structure allows it to penetrate the blood-brain barrier, making it a viable candidate for treating central nervous system (CNS) disorders. Studies have explored its binding affinity to various receptors involved in neurological functions, suggesting its utility in drug development targeting CNS conditions .
Bioisosteric Applications
Recent research has identified this compound as a bioisostere for phenyl rings in existing drugs like Imatinib and Vorinostat (SAHA). This substitution has been shown to improve physicochemical properties such as water solubility and metabolic stability, potentially leading to enhanced therapeutic profiles .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
-
Synthesis and Characterization : The synthesis of various analogues has been reported, with methods including iodocyclization reactions that yield compounds with diverse biological activities .
Compound Name Structural Features Unique Aspects 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane Contains a methyl group Enhanced analgesic properties 5-Hydroxy-3-azabicyclo[3.3.0]octane Hydroxyl group addition Improved solubility 4-Oxa-3-azabicyclo[3.3.1]nonane Additional oxygen heteroatom Different reactivity profiles - Pharmacokinetic Studies : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives, including high brain penetration and low clearance rates, indicating potential efficacy in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
